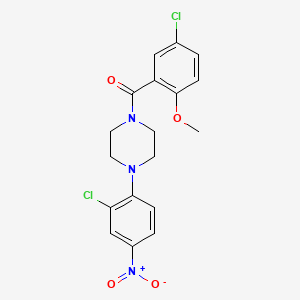
1-(5-chloro-2-methoxybenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-chloro-2-methoxybenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine, commonly known as CNB-001, is a novel compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. This compound belongs to the class of piperazine derivatives and has shown promising results in preclinical studies.
Mecanismo De Acción
The exact mechanism of action of CNB-001 is not fully understood. However, it has been proposed that CNB-001 exerts its neuroprotective effects by reducing oxidative stress and inflammation in the brain. CNB-001 has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which can scavenge free radicals and reduce oxidative damage. Additionally, CNB-001 has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which can contribute to neuroinflammation and neuronal damage.
Biochemical and physiological effects:
CNB-001 has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce brain edema and improve cerebral blood flow in animal models of ischemic stroke. CNB-001 has also been shown to improve cognitive function and reduce neuronal damage in animal models of traumatic brain injury. Additionally, CNB-001 has been shown to reduce inflammation and oxidative stress in the brain, which can contribute to neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CNB-001 is its neuroprotective effects, which make it a promising candidate for the treatment of neurological disorders. Additionally, CNB-001 has been shown to have a favorable safety profile in animal studies, with no significant adverse effects reported. However, one of the limitations of CNB-001 is its limited solubility in water, which can make it challenging to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for CNB-001.
Direcciones Futuras
There are several future directions for the research on CNB-001. One potential direction is to investigate the efficacy of CNB-001 in clinical trials for the treatment of neurological disorders such as traumatic brain injury and stroke. Additionally, further studies are needed to elucidate the exact mechanism of action of CNB-001 and to identify potential molecular targets for this compound. Finally, the development of more efficient synthesis methods for CNB-001 could facilitate its use in future research and clinical applications.
Conclusion:
In conclusion, CNB-001 is a novel compound that has shown promising results in preclinical studies for its potential therapeutic applications in various neurological disorders. Its neuroprotective effects, favorable safety profile, and potential as a therapeutic agent make it a promising candidate for future research and clinical trials. Further studies are needed to elucidate its exact mechanism of action and to investigate its efficacy in clinical settings.
Métodos De Síntesis
The synthesis of CNB-001 involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloro-4-nitroaniline in the presence of piperazine to yield CNB-001. The synthesis of this compound has been reported in several research articles and has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
CNB-001 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has shown neuroprotective effects in animal models of traumatic brain injury, ischemic stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's. CNB-001 has also been shown to improve cognitive function and reduce inflammation in the brain. These findings suggest that CNB-001 may have potential as a therapeutic agent for the treatment of neurological disorders.
Propiedades
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O4/c1-27-17-5-2-12(19)10-14(17)18(24)22-8-6-21(7-9-22)16-4-3-13(23(25)26)11-15(16)20/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXSADRWAJZHFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6026253 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5206137.png)
![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5206145.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5206150.png)
![1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B5206158.png)
![3-[(1-cycloheptyl-4-piperidinyl)oxy]-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5206174.png)

![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5206180.png)
![2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B5206186.png)

![5-[(5-{[(5-chloro-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5206193.png)
amino]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B5206196.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B5206197.png)
![3-phenyl-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5206216.png)